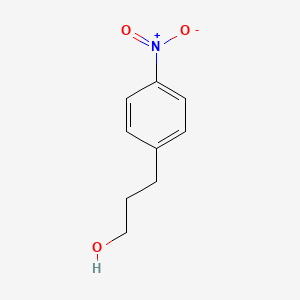
3-(4-Nitrophenyl)propan-1-ol
Übersicht
Beschreibung
“3-(4-Nitrophenyl)propan-1-ol” belongs to the class of organic compounds known as nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, benzene reacts with propionyl chloride in the presence of AlCl3 to form 1-phenylpropan-1-one .Molecular Structure Analysis
The molecular formula of “3-(4-Nitrophenyl)propan-1-ol” is C9H11NO3 . The average mass is 181.189 Da and the monoisotopic mass is 181.073898 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds : This compound is used in the synthesis of various organic molecules. For instance, it has been employed in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters, demonstrating its role in producing stereochemically complex molecules (Drewes et al., 1992).
Solvatochromism and Chemical Probes : It has been used in the study of solvatochromic phenolates, which are substances that change color depending on the solvent they are in. This property makes them useful as probes for investigating solvent mixtures and for applications in solvatochromic switches (Nandi et al., 2012).
Catalysis and Reaction Mechanisms : The compound has been studied for its influence on the rate and mechanism of esterification reactions, showing its importance in understanding and optimizing chemical processes (Steels et al., 1993).
Photophysical Properties : Research has been conducted on the effect of solvent polarity on the photophysical properties of related compounds, highlighting its relevance in the study of molecular interactions and energy transfers (Kumari et al., 2017).
Synthesis and Computational Studies : The compound's derivatives have been synthesized and subjected to molecular docking studies, indicating their potential in medicinal chemistry and drug design (Ahamed et al., 2017).
Environmental Science and Pollution Research : It has been used in the synthesis of fluorescent markers for biodiesel quality control, demonstrating its application in environmental science and green chemistry (Pelizaro et al., 2019).
Corrosion Inhibition : A related compound, Yttrium 3-(4-nitrophenyl)-2-propenoate, has been studied as an effective corrosion inhibitor for copper alloys in chloride solutions, highlighting its industrial application (Nam et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Research into nitrophenyl compounds is ongoing. For instance, significant efforts have been made in recent years to identify more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . This research could potentially influence future studies involving “3-(4-Nitrophenyl)propan-1-ol”.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMANSLTTPNSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540361 | |
| Record name | 3-(4-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)propan-1-ol | |
CAS RN |
20716-25-0 | |
| Record name | 3-(4-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



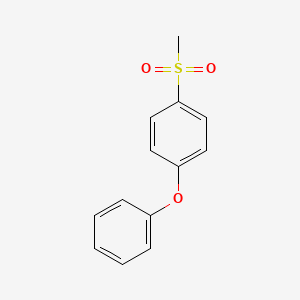
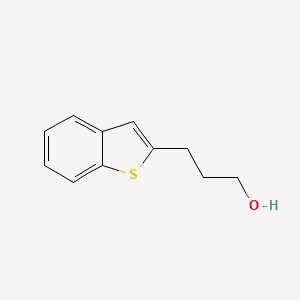
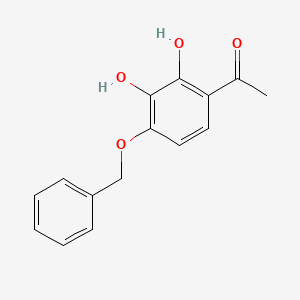

![N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine](/img/structure/B1626528.png)
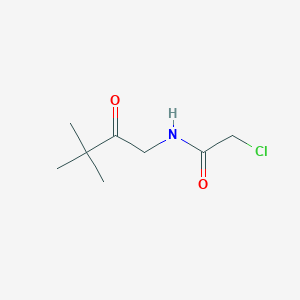
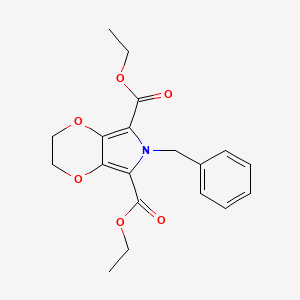
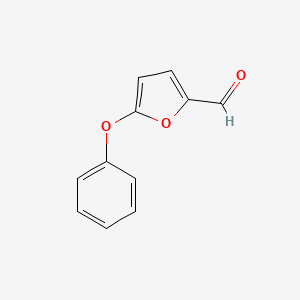
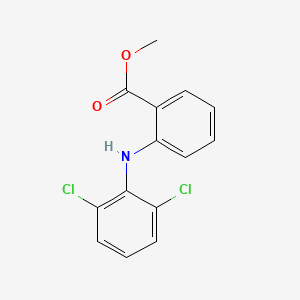
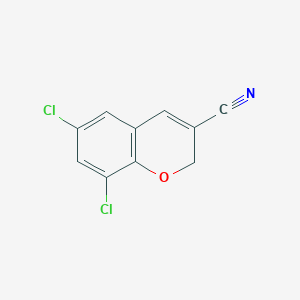
![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)
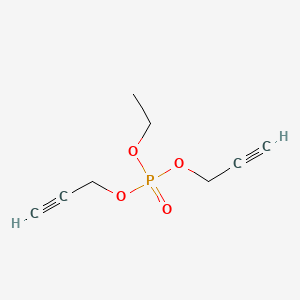
![3-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1626540.png)
![2-Nitrothieno[2,3-b]pyridin-3-amine](/img/structure/B1626543.png)